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molecular formula C11H15FN2O2S B1298000 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine CAS No. 125926-53-6

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No. B1298000
M. Wt: 258.31 g/mol
InChI Key: DSGBFQDACFDOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415359B2

Procedure details

Commercially available 4-fluorobenzenesulfonyl chloride (1.00 g, 5.14 mmol) was suspended in water (15 mL), and N-methylpiperazine (0.68 mL, 6.17 mmol) and potassium carbonate (1.56 g, 11.3 mmol) were added, followed by stirring at room temperature for 14 hours under nitrogen atmosphere. To the reaction solution, water (50 mL) was added, followed by extraction with ethyl acetate (50 mL), and subsequently the organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=50%-90%) to afford the desired compound (491 mg, yield 37%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:16]2[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
1.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 14 hours under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (50 mL)
WASH
Type
WASH
Details
subsequently the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified
WASH
Type
WASH
Details
silica gel column chromatography (elution solvent: ethyl acetate/hexane=50%-90%)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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